molecular formula C9H14O3 B14182131 3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid CAS No. 918813-45-3

3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid

Cat. No.: B14182131
CAS No.: 918813-45-3
M. Wt: 170.21 g/mol
InChI Key: XPAJEIWYFVZRIJ-SECBINFHSA-N
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Description

3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction yields the desired cyclopentane derivative, which can then be further processed to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow microreactor systems. These systems allow for the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the keto group into a carboxylic acid.

    Reduction: Reduction reactions can convert the keto group into an alcohol using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Conditions: Acidic or basic conditions depending on the nature of the substituent.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted cyclopentane derivatives.

Scientific Research Applications

3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in metabolic pathways, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid is unique due to its specific structural features, such as the presence of a keto group and a methyl-substituted cyclopentane ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

918813-45-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-[(1R)-1-methyl-2-oxocyclopentyl]propanoic acid

InChI

InChI=1S/C9H14O3/c1-9(6-4-8(11)12)5-2-3-7(9)10/h2-6H2,1H3,(H,11,12)/t9-/m1/s1

InChI Key

XPAJEIWYFVZRIJ-SECBINFHSA-N

Isomeric SMILES

C[C@@]1(CCCC1=O)CCC(=O)O

Canonical SMILES

CC1(CCCC1=O)CCC(=O)O

Origin of Product

United States

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